![molecular formula C18H14F3N3O B4983103 2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide
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Overview
Description
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TQ and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
TQ has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. TQ has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, TQ has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of TQ is not fully understood, but it has been suggested that TQ exerts its effects by modulating various signaling pathways. TQ has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. TQ has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
TQ has been found to have a range of biochemical and physiological effects. TQ has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. TQ has also been found to inhibit cell proliferation by inhibiting the activity of cyclin-dependent kinases. In addition, TQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. TQ has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using TQ in lab experiments is that it has been found to be relatively non-toxic to normal cells. TQ has also been shown to have good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using TQ in lab experiments is that it is relatively unstable and can degrade quickly under certain conditions.
Future Directions
There are several future directions for research on TQ. One area of research is to investigate the potential of TQ as a therapeutic agent for cancer. Another area of research is to investigate the neuroprotective effects of TQ and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of TQ and to identify potential targets for drug development.
Conclusion:
In conclusion, TQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). TQ has been extensively studied for its potential applications in cancer research, neuroprotection, and inflammation. TQ has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing oxidative stress and inflammation in the brain. TQ has several advantages for lab experiments, including its relatively non-toxic nature and good bioavailability. However, TQ is relatively unstable and can degrade quickly under certain conditions. There are several future directions for research on TQ, including investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases, understanding its mechanism of action, and identifying potential targets for drug development.
Synthesis Methods
The synthesis of TQ involves the reaction of 3-(trifluoromethyl)aniline and 2,3-dimethylquinoxaline-6-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method has been reported to yield TQ in good yields and high purity.
properties
IUPAC Name |
2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-10-11(2)23-16-8-12(6-7-15(16)22-10)17(25)24-14-5-3-4-13(9-14)18(19,20)21/h3-9H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJQWVYDRKJXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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